molecular formula C9H5N3O2 B13817477 2-Quinoxalinecarbonitrile,3,4-dihydro-3-oxo-, 1-oxide CAS No. 31055-87-5

2-Quinoxalinecarbonitrile,3,4-dihydro-3-oxo-, 1-oxide

Cat. No.: B13817477
CAS No.: 31055-87-5
M. Wt: 187.15 g/mol
InChI Key: HGHODFAPYLOKNP-UHFFFAOYSA-N
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Description

2-Quinoxalinecarbonitrile,3,4-dihydro-3-oxo-, 1-oxide is a chemical compound with the molecular formula C9H5N3O2. It is known for its unique structure, which includes a quinoxaline ring system with a carbonitrile group and an oxo group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinoxalinecarbonitrile,3,4-dihydro-3-oxo-, 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with diethyl oxalate to form a quinoxaline derivative, which is then further reacted with cyanogen bromide to introduce the carbonitrile group. The final step involves oxidation to introduce the oxo group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Quinoxalinecarbonitrile,3,4-dihydro-3-oxo-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Quinoxalinecarbonitrile,3,4-dihydro-3-oxo-, 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Quinoxalinecarbonitrile,3,4-dihydro-3-oxo-, 1-oxide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

    2-Quinoxalinecarbonitrile,4-oxide: Similar structure but differs in the position of the oxo group.

    3-Amino-2-quinoxalinecarbonitrile 1,4-dioxide: Contains an amino group and two oxo groups.

    6-(Diethylamino)-4-dodecyl-3,4-dihydro-3-oxo-2-quinoxalinecarbonitrile: Contains additional alkyl and amino groups .

Uniqueness

2-Quinoxalinecarbonitrile,3,4-dihydro-3-oxo-, 1-oxide is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity.

Biological Activity

2-Quinoxalinecarbonitrile, 3,4-dihydro-3-oxo-, 1-oxide (CAS No. 31055-87-5) is a heterocyclic compound belonging to the quinoxaline family, characterized by its unique structure that includes a quinoxaline ring fused with a carbonitrile group and an N-oxide functional group. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 2-quinoxalinecarbonitrile is C9H5N3O2C_9H_5N_3O_2, with a molecular weight of approximately 187.15 g/mol. The compound features a bicyclic framework that enhances its chemical reactivity and biological interactions. The presence of the N-oxide group is particularly notable as it facilitates various transformations and biological activities.

PropertyValue
Molecular FormulaC₉H₅N₃O₂
Molecular Weight187.15 g/mol
Melting Point265 °C
Density1.47 g/cm³ (predicted)

Biological Activities

Research indicates that compounds within the quinoxaline class, particularly those with N-oxide functionalities, exhibit a range of biological activities:

  • Antimicrobial Activity : Quinoxaline derivatives have shown promising antimicrobial properties. For instance, studies on quinoxaline 1,4-dioxides revealed high activity against various bacterial strains, including Mycobacterium tuberculosis . The N-oxide fragment is crucial for this activity.
  • Antitumor Activity : Compounds similar to 2-quinoxalinecarbonitrile have been evaluated for their antitumor effects. Some derivatives demonstrated significant cytotoxicity against cancer cell lines comparable to established chemotherapeutics like doxorubicin .
  • Antifungal Activity : In vitro studies have also highlighted antifungal properties among certain quinoxaline derivatives, suggesting potential applications in treating fungal infections .
  • Mechanisms of Action : The mechanisms underlying these activities often involve the generation of reactive oxygen species (ROS) and the inhibition of key enzymes involved in cellular proliferation and survival .

Case Studies

Study on Antimycobacterial Activity : A study conducted on various quinoxaline derivatives indicated that specific structural modifications could enhance their efficacy against multidrug-resistant strains of M. tuberculosis. The presence of electron-withdrawing groups in certain positions significantly improved their minimum inhibitory concentration (MIC) values .

Antitumor Evaluation : Research evaluating the cytotoxic effects of quinoxaline derivatives on prostate cancer cells showed that modifications leading to increased N-oxide content enhanced their antitumor potency. Compounds were tested against PC3 cell lines, revealing IC50 values that suggest strong potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of 2-quinoxalinecarbonitrile can be influenced by several factors:

  • Functional Groups : The presence and position of functional groups such as carbonitriles and N-oxides significantly affect the compound's reactivity and interaction with biological targets.
  • Substituents on the Quinoxaline Ring : Variations in substituents can lead to changes in solubility, stability, and overall biological efficacy.

Properties

CAS No.

31055-87-5

Molecular Formula

C9H5N3O2

Molecular Weight

187.15 g/mol

IUPAC Name

1-oxido-3-oxo-4H-quinoxalin-1-ium-2-carbonitrile

InChI

InChI=1S/C9H5N3O2/c10-5-8-9(13)11-6-3-1-2-4-7(6)12(8)14/h1-4H,(H,11,13)

InChI Key

HGHODFAPYLOKNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=[N+]2[O-])C#N

Origin of Product

United States

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